1H-Indole-1-ethanol, 2,3-dihydro-2-methyl-
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Description
“1H-Indole-1-ethanol, 2,3-dihydro-2-methyl-” is a chemical compound that belongs to the class of organic compounds known as indoles . Indoles are a significant heterocyclic system in natural products and drugs. They play a main role in cell biology .
Synthesis Analysis
The synthesis of indole derivatives has attracted the attention of the chemical community due to their biological significance . Various methods of synthesis have been explored, including the Fischer indole synthesis . This method involves the cyclization of phenylhydrazine and a carbonyl compound, typically a ketone or aldehyde .Molecular Structure Analysis
The molecular structure of “1H-Indole-1-ethanol, 2,3-dihydro-2-methyl-” is characterized by a bicyclic ring system made up of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring . The molecular weight of this compound is 119.1638 .Chemical Reactions Analysis
Indole derivatives, including “1H-Indole-1-ethanol, 2,3-dihydro-2-methyl-”, can undergo various chemical reactions. For instance, they can participate in coupling reactions initiated by C–H activation and aza-Michael addition, leading to the formation of one C–C bond and one C–N bond .Future Directions
Indole derivatives, including “1H-Indole-1-ethanol, 2,3-dihydro-2-methyl-”, have diverse biological activities and hold immense potential for exploration for newer therapeutic possibilities . The development of novel methods of synthesis and the investigation of their biological activities are areas of ongoing research .
properties
IUPAC Name |
2-(2-methyl-2,3-dihydroindol-1-yl)ethanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO/c1-9-8-10-4-2-3-5-11(10)12(9)6-7-13/h2-5,9,13H,6-8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VQPKMSNFYFQJOC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2=CC=CC=C2N1CCO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1H-Indole-1-ethanol, 2,3-dihydro-2-methyl- |
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